

# Neladenoson's Dichotomous Impact on Cardiac and Renal Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |
|----------------------|----------------------|-----------|--|--|
| Compound Name:       | Neladenoson dalanate |           |  |  |
|                      | hydrochloride        | Cat Quata |  |  |
| Cat. No.:            | B609521              | Get Quote |  |  |

A comprehensive review of the clinical trial data for neladenoson, a partial adenosine A1 receptor agonist, reveals a complex and ultimately unfavorable profile for the treatment of heart failure. While preclinical studies suggested potential benefits, Phase IIb clinical trials in patients with both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) failed to demonstrate efficacy on key cardiac endpoints. More concerningly, a dose-dependent decline in renal function was observed in the HFrEF population. This guide provides a detailed comparative analysis of neladenoson's effects on cardiac and renal function, juxtaposed with current standard-of-care therapies, supported by experimental data and a review of its mechanism of action.

# I. Comparative Efficacy and Safety of Neladenoson

Neladenoson was investigated in two pivotal Phase IIb, randomized, double-blind, placebo-controlled trials: PANTHEON for patients with HFrEF and PANACHE for those with HFpEF. The primary goal was to assess the dose-response relationship of oral neladenoson, administered once daily in doses of 5, 10, 20, 30, and 40 mg, on cardiac structure and function, as well as clinical outcomes and safety[1].

#### **Cardiac Function Assessment**

In the PANTHEON trial (HFrEF), after 20 weeks of treatment, neladenoson did not show any dose-dependent favorable effects on the primary cardiac endpoints: change in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels[1][2].



There were also no significant effects on left ventricular volumes or high-sensitivity troponin T[1][2].

Similarly, in the PANACHE trial (HFpEF), neladenoson failed to demonstrate a significant dose-response relationship for the primary endpoint of change in the 6-minute walk test distance from baseline to 20 weeks[3]. Secondary endpoints, including changes in NT-proBNP and high-sensitivity troponin T levels, also showed no significant improvement with neladenoson treatment.

#### **Renal Function Assessment**

A significant and concerning finding from the PANTHEON trial was the dose-dependent negative impact of neladenoson on renal function. The study reported a dose-dependent increase in serum creatinine and cystatin C, and a corresponding dose-dependent decrease in estimated glomerular filtration rate (eGFR)[1].

Table 1: Change in 6-Minute Walk Test Distance in HFpEF Patients (PANACHE Trial)[3]

| Treatment Group   | Mean Absolute Change from Baseline (meters) | 95% Confidence Interval |
|-------------------|---------------------------------------------|-------------------------|
| Placebo           | 0.2                                         | -12.1 to 12.4           |
| Neladenoson 5 mg  | 19.4                                        | -10.8 to 49.7           |
| Neladenoson 10 mg | 29.4                                        | 3.0 to 55.8             |
| Neladenoson 20 mg | 13.8                                        | -2.3 to 29.8            |
| Neladenoson 30 mg | 16.3                                        | -1.1 to 33.6            |
| Neladenoson 40 mg | 13.0                                        | -5.9 to 31.9            |

# II. Comparison with Standard-of-Care Therapies

The lack of efficacy and the renal concerns with neladenoson stand in stark contrast to the established benefits of current guideline-directed medical therapies for heart failure.

## **Heart Failure with Reduced Ejection Fraction (HFrEF)**



Standard-of-care for HFrEF includes angiotensin receptor-neprilysin inhibitors (ARNIs), angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), beta-blockers, mineralocorticoid receptor antagonists (MRAs), and sodium-glucose cotransporter-2 (SGLT2) inhibitors. These therapies have demonstrated significant improvements in cardiovascular mortality, morbidity, and cardiac function, along with favorable or neutral effects on renal function in many cases.

Table 2: Comparative Effects of HFrEF Therapies on Cardiac and Renal Function

| Drug Class                                            | Key Trial(s)                | Impact on Cardiac<br>Function                                                        | Impact on Renal<br>Function                                               |
|-------------------------------------------------------|-----------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Neladenoson                                           | PANTHEON                    | No improvement in LVEF or NT-proBNP[1][2]                                            | Dose-dependent increase in creatinine and cystatin C; decrease in eGFR[1] |
| ARNI<br>(Sacubitril/Valsartan)                        | PARADIGM-HF                 | Reduced risk of cardiovascular death and heart failure hospitalization vs. enalapril | Slower rate of eGFR decline compared to enalapril                         |
| SGLT2 Inhibitors<br>(Dapagliflozin,<br>Empagliflozin) | DAPA-HF,<br>EMPEROR-Reduced | Reduced risk of cardiovascular death and heart failure hospitalization               | Slower rate of eGFR decline; reduced risk of serious renal outcomes       |

## **Heart Failure with Preserved Ejection Fraction (HFpEF)**

While treatment options for HFpEF have historically been limited, recent trials have shown benefits with certain drug classes, particularly SGLT2 inhibitors and, to some extent, MRAs.

Table 3: Comparative Effects of HFpEF Therapies on Clinical and Renal Outcomes



| Drug/Drug Class                     | Key Trial(s)      | Impact on Clinical<br>Outcomes                                         | Impact on Renal<br>Function                                 |
|-------------------------------------|-------------------|------------------------------------------------------------------------|-------------------------------------------------------------|
| Neladenoson                         | PANACHE           | No improvement in 6-<br>minute walk test<br>distance[3]                | Mild decrease in renal function reported[4]                 |
| SGLT2 Inhibitors<br>(Empagliflozin) | EMPEROR-Preserved | Reduced risk of cardiovascular death and heart failure hospitalization | Slower rate of eGFR decline                                 |
| MRA (Spironolactone)                | TOPCAT            | Reduced heart failure<br>hospitalizations (in the<br>Americas)         | Increased risk of hyperkalemia and worsening renal function |

# III. Experimental Protocols PANTHEON Trial (NCT02992288)

The PANTHEON study was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial that enrolled 462 patients with chronic HFrEF. Patients were randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks. The primary endpoints were the change from baseline in LVEF and NT-proBNP at 20 weeks. Key secondary endpoints included changes in left ventricular volumes and high-sensitivity troponin T[1].

## PANACHE Trial (NCT03098979)

The PANACHE study was a Phase IIb, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial that enrolled 305 patients with chronic HFpEF. Patients were randomized to receive once-daily oral doses of neladenoson (5, 10, 20, 30, or 40 mg) or placebo for 20 weeks. The primary endpoint was the change from baseline in the 6-minute walk test distance at 20 weeks. Secondary endpoints included changes in physical activity, NT-proBNP, high-sensitivity troponin T, and quality of life[3][5][6].

## IV. Signaling Pathways and Mechanism of Action



Neladenoson is a partial agonist of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The therapeutic rationale was based on preclinical data suggesting that partial A1 receptor agonism could improve mitochondrial function and sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) activity, enhance energy substrate utilization, and promote reverse ventricular remodeling without the negative side effects of full agonists[4].

The adenosine A1 receptor is coupled to an inhibitory G-protein (Gi). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC).



Click to download full resolution via product page

#### Neladenoson's Signaling Pathway

The partial agonism of neladenoson means it produces a submaximal response compared to a full agonist. It was hypothesized that this would provide cardioprotective effects without the unwanted side effects like bradycardia. However, the clinical trial results suggest that this partial agonism did not translate into clinical benefit and was associated with renal impairment, the precise mechanism of which remains to be fully elucidated but is likely related to the role of adenosine A1 receptors in regulating renal hemodynamics and tubular function[7][8][9].

### V. Conclusion

The clinical development of neladenoson for heart failure has been halted due to a lack of efficacy and safety concerns related to renal function. The PANTHEON and PANACHE trials,



while disappointing in their primary outcomes, have provided valuable insights into the complex role of adenosine A1 receptor modulation in patients with heart failure. In contrast, standard-of-care therapies, particularly SGLT2 inhibitors and ARNIs, have demonstrated robust benefits on both cardiac and renal outcomes, solidifying their roles as foundational treatments for HFrEF and emerging as important therapies for HFpEF. Future drug development in this area will need to carefully consider the potential for dichotomous effects on different organ systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of the partial adenosine A1 receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced ejection fraction: a phase IIb, randomized, double-blind, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Effect of Neladenoson Bialanate on Exercise Capacity Among Patients With Heart Failure With Preserved Ejection Fraction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale and design of the phase 2b clinical trials to study the effects of the partial adenosine A1-receptor agonist neladenoson bialanate in patients with chronic heart failure with reduced (PANTHEON) and preserved (PANACHE) ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Neladenoson's Dichotomous Impact on Cardiac and Renal Function: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609521#comparative-study-of-neladenoson-s-impact-on-cardiac-and-renal-function]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com